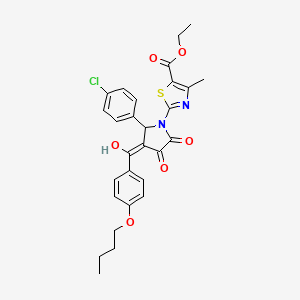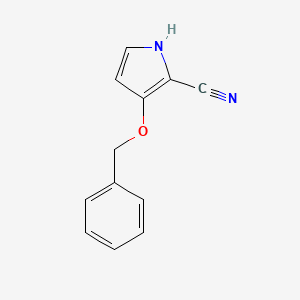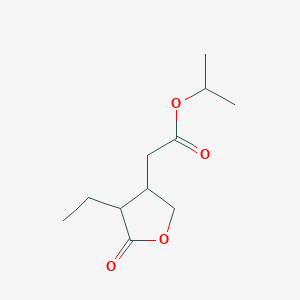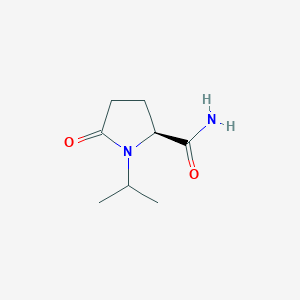![molecular formula C19H24N2O4 B12886337 2,6-Dimethoxy-N-[3-(1-methylcyclohexyl)-1,2-oxazol-5-yl]benzamide CAS No. 82558-66-5](/img/structure/B12886337.png)
2,6-Dimethoxy-N-[3-(1-methylcyclohexyl)-1,2-oxazol-5-yl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dimethoxy-N-(3-(1-methylcyclohexyl)isoxazol-5-yl)benzamide is a chemical compound known for its potential applications in various scientific fields. It is characterized by the presence of a benzamide group substituted with two methoxy groups at positions 2 and 6, and an isoxazole ring attached to a cyclohexyl group. This compound has garnered interest due to its unique structural features and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethoxy-N-(3-(1-methylcyclohexyl)isoxazol-5-yl)benzamide typically involves the following steps:
Formation of the Benzamide Core: Benzoic acid is first converted to its methyl ester by refluxing with methanol and a catalytic amount of sulfuric acid. The resulting methyl benzoate is then reacted with 2,6-dimethoxyaniline to form the benzamide core.
Isoxazole Ring Formation: The benzamide core is then subjected to a cyclization reaction with hydroxylamine hydrochloride and sodium acetate to form the isoxazole ring.
Introduction of the Cyclohexyl Group: Finally, the isoxazole ring is functionalized with a 1-methylcyclohexyl group through a Friedel-Crafts alkylation reaction using aluminum chloride as a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2,6-Dimethoxy-N-(3-(1-methylcyclohexyl)isoxazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide group can be reduced to form the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products
Oxidation: Products include 2,6-dimethoxybenzaldehyde or 2,6-dimethoxybenzoic acid.
Reduction: The major product is 2,6-dimethoxy-N-(3-(1-methylcyclohexyl)isoxazol-5-yl)aniline.
Substitution: Products vary depending on the nucleophile used but can include derivatives with different functional groups replacing the methoxy groups.
科学研究应用
2,6-Dimethoxy-N-(3-(1-methylcyclohexyl)isoxazol-5-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of 2,6-dimethoxy-N-(3-(1-methylcyclohexyl)isoxazol-5-yl)benzamide involves its interaction with specific molecular targets. In the context of chitin synthesis inhibition, the compound binds to and inhibits the activity of chitin synthase enzymes, preventing the formation of chitin in insect exoskeletons . This disruption of chitin synthesis leads to the death of the insect, making it an effective insecticide.
相似化合物的比较
Similar Compounds
Diflubenzuron: A benzoylphenylurea insecticide that also inhibits chitin synthesis.
Triflumuron: Another benzoylphenylurea insecticide with a similar mode of action.
Perfluron: A related compound with structural similarities and insecticidal properties.
Uniqueness
2,6-Dimethoxy-N-(3-(1-methylcyclohexyl)isoxazol-5-yl)benzamide is unique due to its specific substitution pattern and the presence of the isoxazole ring
属性
CAS 编号 |
82558-66-5 |
|---|---|
分子式 |
C19H24N2O4 |
分子量 |
344.4 g/mol |
IUPAC 名称 |
2,6-dimethoxy-N-[3-(1-methylcyclohexyl)-1,2-oxazol-5-yl]benzamide |
InChI |
InChI=1S/C19H24N2O4/c1-19(10-5-4-6-11-19)15-12-16(25-21-15)20-18(22)17-13(23-2)8-7-9-14(17)24-3/h7-9,12H,4-6,10-11H2,1-3H3,(H,20,22) |
InChI 键 |
QDWFOWXCNOQUJG-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCCCC1)C2=NOC(=C2)NC(=O)C3=C(C=CC=C3OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



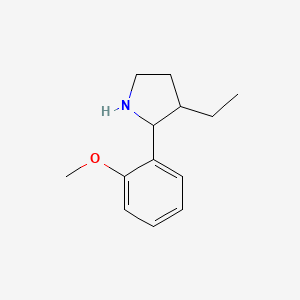
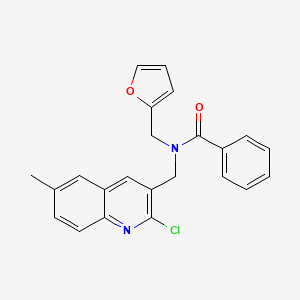
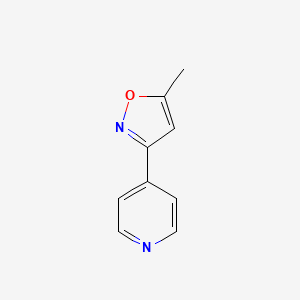


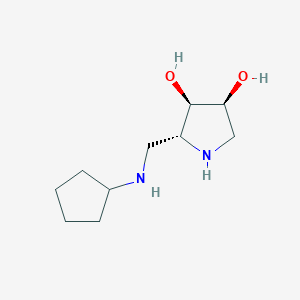
![[(2R)-3-butyl-2-phenyl-2H-1,3-oxazol-5-yl]methanol](/img/structure/B12886307.png)
